N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxole-5-carboxamide group at the 2-position and a ((4-fluorobenzyl)thio)methyl group at the 4-position. Although direct synthetic details for this compound are absent in the provided evidence, its structural analogs (e.g., substituted benzothiazoles and thiazoles) are synthesized via multistep protocols involving nucleophilic substitution, coupling reactions, and purification via column chromatography or recrystallization .
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S2/c20-14-4-1-12(2-5-14)8-26-9-15-10-27-19(21-15)22-18(23)13-3-6-16-17(7-13)25-11-24-16/h1-7,10H,8-9,11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYZPLZTHJYASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CSCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the substituents on the thiazole ring.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, inducing different biological effects. The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation. The substituents at position-2 and -4 may alter these orientation types and shield the nucleophilicity of nitrogen.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity in Fluorinated Benzothiazoles
Compounds with fluorinated benzyl or phenyl substituents on thiazole/benzothiazole cores demonstrate distinct biological activities:
- Anticonvulsant Activity : Compound 5j (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide) exhibited potent anticonvulsant effects (ED₅₀ = 54.8 mg/kg in MES test) and a high protective index (PI = 9.30) due to its 4-fluorobenzyloxy group .
- Anticancer Activity : N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides showed kinase inhibition and cytotoxicity, with IC₅₀ values in the micromolar range .
Key Insight: The 4-fluorobenzyl group in the target compound may similarly enhance bioactivity compared to non-fluorinated analogs, as fluorine atoms often improve pharmacokinetic properties .
Role of the Benzo[d][1,3]dioxole Moiety
The benzo[d][1,3]dioxole ring is a critical structural feature in analogs like 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazole-5-carboxamide (). This group increases molecular rigidity and may modulate solubility or target engagement. In contrast, non-dioxole-containing analogs (e.g., pyridinyl-thiazoles in ) prioritize hydrogen-bonding interactions via pyridine nitrogen .
Thioether vs. Ether/Oxygen-Based Linkers
- Thioether Linkers : The target compound’s ((4-fluorobenzyl)thio)methyl group introduces a sulfur atom, which can influence redox activity and metal chelation. Thioether-containing compounds (e.g., ’s N-[5-(4-R-benzyl)thiazol-2-yl] derivatives) are often synthesized via alkylation of thiol intermediates .
- Ether Linkers : Compounds like 5j () use oxygen-based linkers, which are more polar but less metabolically stable than thioethers .
Data Tables: Comparative Analysis of Key Compounds
Structure-Activity Relationship (SAR) Insights
- Fluorine Positioning : Para-fluorine on benzyl groups (e.g., 5j in ) enhances anticonvulsant potency compared to meta- or ortho-substitution .
- Carboxamide Linkers : Substitution at the thiazole-2-position with aromatic carboxamides (e.g., benzo[d][1,3]dioxole) improves membrane permeability and target selectivity .
- Thioether vs. Thione : Thioether groups (as in the target compound) may offer better stability than thione-containing analogs (e.g., ), which can tautomerize and alter reactivity .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the reaction of a thioamide with α-chloroacetone. For example:
- Thioamide preparation : Benzo[d]dioxole-5-carbothioamide is synthesized by treating benzo[d]dioxole-5-carbonitrile with hydrogen sulfide in pyridine.
- Cyclization : The thioamide reacts with α-chloroacetone in ethanol under reflux to yield 4-(chloromethyl)thiazol-2-amine.
Reaction Conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: 80°C, 6 hours
- Yield: ~70% (analogous to triazolethione syntheses).
Introduction of the (4-Fluorobenzyl)thio Group
Thiol Activation and Alkylation
The chloromethyl group at position 4 of the thiazole is substituted with a mercapto group, followed by alkylation with 4-fluorobenzyl chloride:
Thiolation :
Alkylation :
- The thiol intermediate reacts with 4-fluorobenzyl chloride in a water/isopropyl alcohol (IPA) mixture under basic conditions.
- Optimized Protocol :
Table 1: Alkylation Optimization Data
| Base System | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| KOH/K₂CO₃ | Water/IPA | 40°C | 3h | 97% |
| NaOH/Na₂CO₃ | Water/IPA | 40°C | 2.5h | 92% |
| KOH (neat) | IPA | 50°C | 4h | 68% |
Formation of the Benzo[d]dioxole-5-carboxamide Moiety
Carboxylic Acid Activation
Benzo[d]dioxole-5-carboxylic acid is activated using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane:
- Molar Ratios : Acid:HOBt:EDC = 1:1:1.2.
- Reaction Time : 45 minutes at 20°C.
Amide Coupling
The activated acid is coupled to 4-(((4-fluorobenzyl)thio)methyl)thiazol-2-amine:
- Solvent : Dichloromethane (anhydrous).
- Temperature : 20°C, 4 hours.
- Workup : Sequential washes with ammonium chloride, sodium carbonate, and brine.
- Yield : 63.5% after recrystallization from iso-propyl acetate.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
- MS (APCI+) : m/z 453 [M+H]⁺, consistent with molecular formula C₂₀H₁₆FN₂O₃S₂.
Q & A
Advanced Research Question
- Molecular docking (AutoDock Vina) : Screen against protein databases (PDB IDs: 1CX2, 3LN1) to identify potential targets (e.g., tubulin or HDACs) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
- QSAR modeling : Use descriptors like polar surface area and H-bond donors to correlate substituents (e.g., fluorobenzyl vs. chlorobenzyl) with activity .
How do researchers design experiments to evaluate the compound’s stability under physiological conditions?
Advanced Research Question
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C; monitor via HPLC at 0, 6, 12, 24 hrs .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors; quantify parent compound depletion by LC-MS .
- Photostability : Expose to UV light (320–400 nm) for 48 hrs; observe degradation products (e.g., sulfoxide formation) .
What strategies are used to optimize substituents on the thiazole and dioxole rings for enhanced bioactivity?
Advanced Research Question
- Bioisosteric replacement : Substitute 4-fluorobenzyl with 4-CF₃ or 4-OCF₃ groups to improve target affinity .
- Ring expansion : Replace thiazole with oxazole or imidazole to modulate electron density and H-bonding .
- Steric shielding : Introduce methyl groups at the thiazole C4 position to reduce metabolic oxidation .
How can researchers address low aqueous solubility during formulation for in vivo studies?
Advanced Research Question
- Prodrug design : Synthesize phosphate or amino acid conjugates to enhance solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm; PDI <0.2) for sustained release .
- Co-solvent systems : Use 10% DMSO/90% saline for intravenous administration, ensuring <1% hemolysis .
What mechanistic studies are critical to elucidating the compound’s mode of action in cancer models?
Advanced Research Question
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated cell lines .
- Western blotting : Quantify expression of apoptotic markers (e.g., Bax/Bcl-2 ratio) and DNA repair proteins (PARP-1 cleavage) .
- Kinase profiling : Screen against a panel of 100 kinases (e.g., EGFR, VEGFR2) at 1 µM to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
